1-(phenylsulfonyl)-1H-indole-2-carboxamide
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities. acs.orgnih.govresearchgate.net This structural motif is not only a fundamental component of many natural products and alkaloids but also a key building block in a vast number of synthetic pharmaceuticals. nih.gov The inherent chemical properties of the indole ring, including its ability to participate in various biological interactions, have made it a fertile ground for the design and development of novel drugs across diverse therapeutic areas. acs.org
The significance of the indole scaffold is underscored by its presence in numerous FDA-approved drugs. acs.org Its derivatives have demonstrated efficacy in a wide array of treatments, including those for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. mdpi.com Researchers are continually drawn to the indole framework due to its capacity to interact with a variety of biological targets, such as enzymes and receptors, thereby modulating physiological pathways implicated in disease. acs.orgnih.gov The adaptability of the indole ring allows for the strategic placement of various substituents, which can fine-tune the compound's pharmacological profile, leading to enhanced potency and selectivity. acs.org
Recent research continues to highlight the multifaceted therapeutic applications of indole-based compounds. Studies published between 2020 and 2024 have further solidified the role of indole derivatives in combating drug-resistant cancer cells and pathogens, offering new hope in the face of growing therapeutic challenges. acs.orgmdpi.com The ongoing exploration of this versatile scaffold promises to yield the next generation of innovative medicines.
The 1-(Phenylsulfonyl)-1H-indole-2-carboxamide Core: A Promising Motif in Drug Discovery Research
At the heart of the compound of interest is the this compound core. This specific arrangement, featuring a phenylsulfonyl group at the 1-position and a carboxamide group at the 2-position of the indole ring, presents a unique and promising motif for drug discovery. ontosight.ai The indole-2-carboxamide substructure itself is a versatile synthetic handle, enabling the construction of diverse and complex polycyclic indole frameworks that are often found in biologically active natural products. lookchem.com
While extensive research on the unsubstituted this compound is still emerging, studies on its derivatives have provided compelling evidence of its potential. For instance, various indole-2-carboxamide derivatives have been investigated for their potent antiproliferative activity. lookchem.com In one such study, new 5-substituted-indole-2-carboxamides were synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), two important targets in cancer therapy. lookchem.com The most potent compounds in this series exhibited significant antiproliferative effects against multiple cancer cell lines, with GI50 values in the nanomolar range. lookchem.com
The following interactive data table showcases the antiproliferative activity of some 5-substituted-indole-2-carboxamide derivatives, illustrating the potential of this core structure.
| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5g | 55 | - | - |
| 5i | 49 | 85 | - |
| 5j | 37 | 124 | - |
| 5c | - | - | 46 |
| Erlotinib (B232) (reference) | 33 | 80 | - |
Data sourced from a study on new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. lookchem.com
Furthermore, the 1-(phenylsulfonyl) group can also play a crucial role in the biological activity of the molecule. The synthesis of related compounds, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, has been reported as a key intermediate in the preparation of biologically active compounds, including inhibitors of FLT3 receptor tyrosine kinase. This highlights the importance of the phenylsulfonyl moiety in guiding the molecule's interaction with specific biological targets.
Overview of Research Directions and Scope
The unique structural features of this compound suggest several promising research directions. The existing body of work on related indole-2-carboxamides points towards a broad scope of potential therapeutic applications.
One of the most prominent areas of investigation is oncology . As demonstrated by the research on EGFR/CDK2 inhibitors, the indole-2-carboxamide scaffold is a viable starting point for the development of novel anticancer agents. lookchem.com Future research could focus on synthesizing and evaluating a library of this compound derivatives with various substitution patterns on both the indole and phenylsulfonyl rings to optimize their antiproliferative activity and selectivity for different cancer cell lines.
Another significant research avenue is in the field of infectious diseases . Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with some lead candidates demonstrating in vivo efficacy. This suggests that the this compound core could be explored for its potential antimycobacterial properties.
Furthermore, the structural similarity of this compound to other biologically active molecules indicates potential applications in treating inflammatory conditions and neurological disorders . ontosight.ai The indole scaffold is known to be a key pharmacophore in many anti-inflammatory and CNS-active drugs. nih.gov Therefore, investigations into the anti-inflammatory and neuroprotective effects of this compound and its analogues are warranted.
The general synthesis of this compound can be achieved through the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base. ontosight.ai This straightforward synthetic accessibility allows for the relatively easy generation of a diverse range of derivatives for structure-activity relationship (SAR) studies, which will be crucial in elucidating the full therapeutic potential of this promising chemical motif. Further research is necessary to fully explore the properties and applications of this compound and to realize its potential in the development of new medicines. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
540740-47-4 |
|---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H2,16,18) |
InChI Key |
MAGSCLQXYYEPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 1 Phenylsulfonyl 1h Indole 2 Carboxamide Analogues
Elucidation of Key Pharmacophoric Elements within the Scaffold
The 1-(phenylsulfonyl)-1H-indole-2-carboxamide scaffold is characterized by a unique arrangement of functional groups that contribute to its biological activity. ontosight.ai The core structure consists of an indole (B1671886) backbone, which provides a rigid framework for the presentation of other key functionalities. Attached to the nitrogen at position 1 is a phenylsulfonyl group, and at position 2, a carboxamide group. ontosight.ai
Pharmacophore modeling of N-arylsulfonyl-indole-2-carboxamide derivatives identified as fructose-1,6-bisphosphatase (FBPase) inhibitors has highlighted several key features. These include hydrophobic centers located on the indole and aromatic rings, two hydrogen-bond donors on the imino group, three hydrogen-bond acceptors on the carbonyl and sulfonyl groups, and a negative center on the imino group of the sulfonamide moiety. mdpi.com For cannabinoid receptor 1 (CB1) allosteric modulators, the indole ring itself is considered a crucial element for maintaining high binding affinity. nih.gov Quantitative structure-activity relationship (QSAR) studies on related indole-2-carboxamides have further underscored the importance of specific electrostatic potential charges at various atoms for biological activity. researchgate.net
Influence of N1-Phenylsulfonyl Group Modifications on Biological Activity
The N1-phenylsulfonyl group plays a significant role in modulating the biological activity of these compounds. The sulfonamide group acts as a crucial linker and can serve as both a hydrogen-bond donor and acceptor. mdpi.com The orientation of the phenyl ring relative to the indole core, defined by the dihedral angle, is also an important structural parameter. nih.govdoaj.org
Modifications to the phenyl ring of the sulfonyl group can have a substantial impact on activity. For instance, research on FBPase inhibitors suggests that introducing small or negatively charged substituents on this benzene (B151609) ring may be beneficial for inhibitory activity. mdpi.com In a related series of compounds targeting Trypanosoma cruzi, the replacement of the phenyl group with a pyridine (B92270) ring led to improved metabolic stability and a modest increase in potency. acs.org This highlights that heteroaromatic rings can be viable substitutes for the phenyl group, potentially enhancing pharmacokinetic properties.
Structural Variations of the C2-Carboxamide Moiety and Their Functional Impact
The C2-carboxamide moiety is a critical determinant of biological function, and its modification has been a key strategy in SAR studies. The amide bond itself is often essential. For example, replacing the carboxamide with a non-classical isostere like a sulfonamide resulted in a complete loss of anti-trypanosomal activity. acs.org Conversely, reversing the amide linkage (a retroamide or "reverse amide") was shown to restore potency in the same study. acs.orgdrughunter.com
Significant research has focused on varying the substituent attached to the amide nitrogen. In the context of CB1 receptor allosteric modulators and anticancer agents, extensive modifications have been made to the N-phenethyl tail, demonstrating that this position is highly amenable to substitution for tuning activity and selectivity. nih.govnih.govnih.gov Similarly, various N-substituted indole-2-carboxamides have been explored as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.comnih.gov These findings collectively indicate that the C2-carboxamide group is a versatile handle for introducing diverse chemical functionalities to modulate the pharmacological profile of the scaffold.
Impact of Substituents on the Indole Ring System
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents on the indole ring system is a critical factor influencing the biological activity of this compound analogues. The effect of these groups, however, appears to be target-dependent.
In the development of agents against T. cruzi, small, aliphatic electron-donating groups (EDGs) such as methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the 5-position of the indole ring were found to be favorable for activity. In contrast, analogues bearing electron-withdrawing groups (EWGs) like halogens (e.g., chlorine, fluorine) or a trifluoromethyl group at the same position were inactive. acs.org
Conversely, for a series of CB1 allosteric modulators, the presence of an EWG, specifically a chloro or fluoro group at the C5 position, was shown to enhance potency. nih.gov This discrepancy underscores that the optimal electronic properties of the indole ring are highly specific to the biological target being addressed.
Table 1: Effect of Substituents at the 5-Position on Anti-Trypanosoma cruzi Activity acs.org
Positional Isomerism and Activity Profile
The position of substituents on the indole ring can dramatically alter the activity profile of the compounds. SAR studies on a series of CysLT1 antagonists revealed a clear positional preference, with substitution at the 7-position being the most favorable for activity, while substitution at the 4-position was the least favorable. researchgate.net
However, this trend is not universal across all biological targets. In some series of anti-trypanosomal agents, little to no preference was observed for the substituent position on the indole ring. acs.org In other cases, such as certain antiproliferative agents, the activity was sensitive to the substitution pattern, with a 5,7-dichloro substituted compound showing lower potency than a corresponding 5-chloro derivative. nih.gov These findings highlight the importance of empirical testing to determine the optimal substitution pattern for a given biological target.
Table 2: Influence of Methoxy Group Position on CysLT1 Antagonist Activity researchgate.net
Bioisosteric Strategies in Structure-Activity Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug-like properties by substituting one functional group with another that has similar physical or chemical properties. spirochem.comresearchgate.net This approach has been applied to the this compound scaffold to probe the importance of its core components.
Attempts to replace the central indole scaffold with other bicyclic heterocycles such as isoquinolines, azaindole, benzofuran, or benzimidazole (B57391) for anti-trypanosomal activity proved unsuccessful, as all resulting compounds were inactive. acs.org This demonstrates the stringent requirement of the indole nucleus for this particular biological activity. Similarly, replacement of the C2-carboxamide with a sulfonamide bioisostere also led to a loss of potency, reinforcing the critical role of the amide group. acs.org These results indicate that while subtle modifications are tolerated and can be beneficial, wholesale replacement of the core pharmacophoric elements of the this compound scaffold is often detrimental to biological activity.
Mechanistic Elucidation of Biological Actions
Modulation of Enzyme Activity
Derivatives of 1-(phenylsulfonyl)-1H-indole-2-carboxamide have been shown to interact with and modulate the activity of several critical enzymes involved in various physiological and pathological processes. The following sections detail the mechanisms of these interactions.
A series of N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent and selective inhibitors of liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes mellitus.
Binding Mode and Structural Analysis:
X-ray crystallography studies of a potent derivative complexed with FBPase have revealed a unique binding mode at the allosteric site where AMP (adenosine monophosphate), a natural inhibitor, binds. nih.gov This provides a clear structural basis for the high potency and selectivity of these compounds. nih.gov Molecular simulation studies have further elucidated the key interactions, showing that these inhibitors insert into a binding pocket composed of specific amino acid residues. nih.gov
Key amino acid residues identified as crucial for the effective binding of these inhibitors include Met18, Gly21, Gly26, Leu30, and Thr31. nih.gov The interactions are primarily hydrophobic and hydrogen bonding in nature, which stabilize the inhibitor within the binding site and lead to the allosteric inhibition of the enzyme. nih.gov
| Amino Acid Residue | Role in Binding |
|---|---|
| Met18 | Contributes to the hydrophobic binding pocket |
| Gly21 | Forms part of the binding site |
| Gly26 | Contributes to the hydrophobic binding pocket |
| Leu30 | Involved in hydrophobic interactions |
| Thr31 | Participates in key interactions within the binding site |
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in stress and inflammatory responses. Overactivation of ASK1 can lead to the activation of downstream signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis and inflammation.
Derivatives of 1H-indole-2-carboxamide have been developed as potent inhibitors of ASK1. nih.gov Mechanistic studies have shown that these compounds effectively repress the phosphorylation of the ASK1-p38/JNK signaling pathways. nih.gov By inhibiting the kinase activity of ASK1, these compounds prevent the downstream activation of p38 and JNK, thereby interrupting the signaling cascade that leads to the overexpression of inflammatory cytokines and apoptotic cell death. nih.gov
| Compound Class | Target Enzyme | Downstream Effect |
|---|---|---|
| 1H-indole-2-carboxamide derivatives | ASK1 | Repression of p38 and JNK phosphorylation |
Indolyl aryl sulfones, a class of compounds that includes this compound, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.netresearchgate.net These compounds are effective against both wild-type and drug-resistant strains of the virus. researchgate.net
Non-nucleoside Inhibition Mechanism:
NNRTIs act through an allosteric mechanism. They bind to a hydrophobic pocket on the HIV-1 RT enzyme, which is located near, but is distinct from, the active site where nucleoside triphosphates bind. ontosight.ai This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase activity required for the conversion of viral RNA into DNA. ontosight.ai The indolyl aryl sulfone derivatives have been shown to interact dynamically with the viral RT, and this flexibility can be exploited to design inhibitors with enhanced binding to common NNRTI-resistant mutants. mdpi.com
Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects.
Receptor and Ion Channel Interactions
In addition to enzyme modulation, the this compound scaffold has been explored for its interactions with other biological targets, such as ion channels.
The Transient Receptor Potential Vanilloid Type-1 (TRPV1) is a non-selective cation channel that acts as a sensor for a variety of noxious stimuli, including heat and capsaicin. The modulation of TRPV1 activity is a promising strategy for the development of novel analgesic agents.
The indole-2-carboxamide scaffold has been investigated for the design of new TRPV1 modulators. Studies have proposed small series of indole-2-carboxamides as novel and selective agonists for this ion channel. However, specific data confirming the agonistic activity of this compound on the TRPV1 receptor were not found in the reviewed scientific literature. Therefore, its direct interaction and functional effect on this ion channel are yet to be experimentally established.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation: Ligand Cooperativity and Binding Affinity
The indole-2-carboxamide scaffold is a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). researchgate.net These modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the binding and/or efficacy of endogenous or exogenous ligands. nih.gov Derivatives of indole-2-carboxamide have been shown to act as potent allosteric modulators, significantly influencing the receptor's affinity for orthosteric ligands, a phenomenon measured by the binding cooperativity factor (α). ontosight.ai An α value greater than 1 indicates positive cooperativity, meaning the allosteric modulator enhances the binding of the orthosteric ligand. nih.gov
Research into the structure-activity relationship (SAR) of these compounds has demonstrated that substituents on the indole (B1671886) ring, particularly at the C3 position, profoundly impact the allostery of the ligand. ontosight.ai For instance, lengthening the C3 alkyl chain on the indole-2-carboxamide core can enhance orthosteric ligand binding, possibly through increased hydrophobic interactions within the binding site. researchgate.net Several potent derivatives have been identified that exhibit high binding cooperativity. ontosight.ainih.gov For example, one robust modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was found to have an equilibrium dissociation constant (KB) of 167.3 nM with a markedly high binding cooperativity factor (α) of 16.55. ontosight.ai Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, showed a KB of 259.3 nM and an even higher α value of 24.5. nih.gov
Despite enhancing agonist binding, these compounds often act as noncompetitive inhibitors of receptor function, reducing the maximal effect (Emax) of CB1 receptor agonists in functional assays. nih.gov This unique profile of enhancing binding while antagonizing function makes them valuable tools for finely tuning the endocannabinoid system.
| Compound Name | Binding Affinity (KB) | Cooperativity Factor (α) | Reference |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 nM | 16.55 | ontosight.ai |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 nM | 24.5 | nih.gov |
Transient Receptor Potential Canonical-6 (TRPC6) Inhibition
Transient Receptor Potential Canonical-6 (TRPC6) channels are non-selective cation channels that have been implicated in a variety of pathologies and are considered a valuable drug target. nih.govbohrium.com Based on available scientific literature, there is no direct evidence to suggest that this compound or its derivatives act as inhibitors of the TRPC6 channel. Research on TRPC6 inhibitors has identified various other chemical classes, but the indole-2-carboxamide scaffold has not been highlighted in this context. nih.gov
Galectin-3 and Galectin-8 C-Terminal Domain Inhibition: Specificity and Interaction Analysis
Derivatives of the core compound have been identified as novel dual inhibitors of galectin-3 and the C-terminal domain of galectin-8 (gal-8C). nih.gov These galectins are carbohydrate-binding proteins involved in numerous pathological processes, including cancer and tissue fibrosis, making them attractive therapeutic targets. nih.govresearchgate.net
A series of N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives, which are structurally related to this compound, have demonstrated potent, non-carbohydrate-based inhibition of both galectin isoforms. nih.gov Specific compounds from this series have shown dissociation constants (Kd) in the low micromolar range, representing some of the most potent and selective non-carbohydrate inhibitors of gal-3/8 isoforms identified to date. nih.govresearchgate.net
Molecular docking studies have provided insight into the specificity of these interactions. The potency and selectivity of these inhibitors are suggested to arise from interactions with unique amino acid residues within the carbohydrate recognition domains of the galectins. Specifically, Arginine 144 (Arg144) in galectin-3 and Serine 213 (Ser213) in galectin-8C are believed to be key contributors to the binding and selectivity of these compounds. nih.govresearchgate.net In functional assays, these derivatives were shown to inhibit the migration of lung fibroblast cells, underscoring their potential in treating conditions like tissue fibrosis. nih.govresearchgate.net
| Compound | Target | Dissociation Constant (Kd) | Reference |
| Cpd53 | Galectin-3 | 4.12 µM | nih.gov |
| Cpd53 | Galectin-8C | 6.04 µM | nih.gov |
| Cpd57 | Galectin-3 | 12.8 µM | nih.gov |
| Cpd57 | Galectin-8C | 2.06 µM | nih.gov |
Anti-Mycobacterial Mechanisms: Targeting MmpL3
The indole-2-carboxamide scaffold is a cornerstone for a new class of potent bactericidal agents against Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis (TB). nih.gov The primary molecular target of these compounds has been identified as MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.gov MmpL3 is a transporter protein essential for the biosynthesis of the mycobacterial cell wall, specifically for transporting trehalose (B1683222) monomycolate. nih.gov Its essential role in mycobacterial growth and survival makes it a highly promising drug target.
Numerous indole-2-carboxamide derivatives have been synthesized and show exceptional activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. nih.govnih.gov Structure-activity relationship studies have led to the development of highly potent candidates. For example, one study identified a compound with a minimum inhibitory concentration (MIC) of 1.56 µM. Another research effort led to the discovery of preclinical candidates NITD-304 and NITD-349, which are effective in both acute and chronic Mtb infection models. nih.gov Further optimization of the scaffold resulted in the identification of an analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which exhibits an outstanding MIC of 0.012 µM against drug-sensitive Mtb and also shows excellent activity against MDR and extensively drug-resistant (XDR) strains. nih.gov
| Compound Class/Name | Target | Potency (MIC) | Target Organism | Reference |
| Indole-2-carboxamide hit candidate | MmpL3 | 1.56 µM | M. tuberculosis H37Rv | nih.gov |
| NITD-304 / NITD-349 | MmpL3 | Potent | Drug-sensitive & MDR Mtb | nih.gov |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | 0.012 µM | Drug-sensitive Mtb | nih.gov |
Glucokinase Activation: Therapeutic Implications in Glucose Homeostasis
Glucokinase (GCK) is a critical enzyme that acts as a glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes, playing a central role in glucose homeostasis. nih.gov Pharmacological activation of GCK is a therapeutic strategy for treating type II diabetes, as it can increase glucose metabolism, leading to enhanced insulin (B600854) secretion and hepatic glucose uptake. nih.govgoogle.com
While a broad range of chemical structures, including various carboxamides, have been developed as allosteric GCK activators, specific data on the activity of this compound is not prominently featured in the scientific literature. researchgate.netresearchgate.net However, the therapeutic potential of the broader indole carboxamide scaffold is suggested by a patent for indole-3-carboxamide derivatives as glucokinase activators. google.com This indicates that the indole ring system combined with a carboxamide functional group is a recognized structure for interacting with and activating GCK, although the specific efficacy of the 2-carboxamide (B11827560) regioisomer remains to be publicly detailed.
Anti-Inflammatory Pathways: MAPK/NF-κB Axis Modulation
The indole-2-carboxamide structure has been shown to possess significant anti-inflammatory properties through the modulation of key signaling pathways. Specifically, derivatives of this compound can inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling axis. nih.govtandfonline.comnih.gov This pathway plays a crucial role in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
One novel indole-2-carboxamide derivative, known as LG4, has been studied for its effects in a model of diabetic kidney disease, a condition characterized by chronic inflammation. nih.govtandfonline.com Research demonstrated that LG4 exerts its anti-inflammatory and anti-fibrotic effects by directly binding to the MAPK proteins JNK and ERK. nih.govnih.gov This binding inhibits their phosphorylation, which is a key step in their activation. tandfonline.com The subsequent inhibition of JNK and ERK activity leads to the suppression of NF-κB activation and a significant reduction in the overexpression of TNF-α and IL-6. nih.govnih.gov These findings establish a clear mechanistic link between the indole-2-carboxamide scaffold and the modulation of the MAPK/NF-κB anti-inflammatory pathway. tandfonline.com
Apoptotic Pathway Induction: Cytochrome C Release and Caspase Activation
Certain indole-2-carboxamide derivatives have been found to possess potent antiproliferative activity by inducing apoptosis in cancer cells. researchgate.netnih.gov The mechanism involves the activation of the intrinsic apoptotic pathway, which is critically regulated by the mitochondria. nih.gov
Studies on human breast cancer cells (MCF-7) have shown that treatment with these compounds leads to a significant increase in the cellular levels of Cytochrome C. nih.gov The release of Cytochrome C from the mitochondrial intermembrane space into the cytosol is a pivotal event in apoptosis. nih.govrndsystems.com Once in the cytosol, Cytochrome C participates in the formation of the apoptosome, which activates initiator caspases. rndsystems.com
The activity of these indole-2-carboxamide compounds has been demonstrated to cause a significant increase in the activity of caspases, which are the executioners of apoptosis. nih.govabdn.ac.uk Specifically, marked increases in the levels of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) have been observed following treatment. nih.govabdn.ac.uk Furthermore, these compounds were shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting the apoptotic process. researchgate.netnih.gov For example, specific derivatives increased Cytochrome C levels in MCF-7 cells by 13 to 16 times compared to untreated cells. nih.gov
| Compound Series | Apoptotic Markers Affected | Cell Line | Reference |
| Indole-2-carboxamides 5d, 5e, 5h | ↑ Cytochrome C (13-16 fold), ↑ Caspase 3, 8, 9, ↑ Bax, ↓ Bcl-2 | MCF-7 | nih.gov |
| Indole-2-carboxamides Va, Vg | ↑ Caspase 3, ↑ Caspase 8, ↑ Bax, ↓ Bcl-2 | A-549 | abdn.ac.uk |
Computational Chemistry and Molecular Modeling Investigations in the Design of 1 Phenylsulfonyl 1h Indole 2 Carboxamide Derivatives
Quantum Chemical Calculations: Electronic Structure and Stability Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 1-(phenylsulfonyl)-1H-indole-2-carboxamide derivatives. These methods provide insights into molecular geometry, electronic structure, and chemical reactivity.
DFT calculations can be used to optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, in the related compound 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, crystallographic data reveals a distorted tetrahedral geometry around the sulfur atom and a significant dihedral angle of 76.24 (7)° between the phenyl ring and the indole (B1671886) mean plane. nih.gov DFT calculations can replicate and predict such conformational preferences for the carboxamide derivatives.
Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. nih.govresearchgate.net Mulliken charge distribution analysis complements this by assigning partial charges to each atom, offering a quantitative measure of the electrostatic landscape that governs molecular interactions.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. mdpi.com This method has been extensively applied to this compound derivatives to elucidate their mechanism of action and guide structural modifications to enhance binding affinity.
A notable application involves the study of N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type II diabetes. mdpi.comnih.gov Docking studies revealed that these compounds bind to the AMP allosteric site of FBPase. mdpi.com The analysis of the binding poses identified key amino acid residues crucial for the ligand-protein interaction.
The indole-2-carboxamide scaffold forms a network of interactions within the FBPase active site. Specific interactions observed include:
Hydrogen Bonds: The sulfonamide and carboxamide moieties are critical for forming hydrogen bonds. For example, interactions were identified with the residues Gly26, Leu30, and Thr31. mdpi.com
Hydrophobic Interactions: The indole and phenyl rings engage in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com
These detailed interaction profiles allow medicinal chemists to understand why certain derivatives are more potent than others and to rationally design new compounds with improved binding characteristics.
| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |
| Met18 | Binding Interaction | N-arylsulfonyl-indole-2-carboxamide | mdpi.com |
| Gly21 | Binding Interaction | N-arylsulfonyl-indole-2-carboxamide | mdpi.com |
| Gly26 | Hydrogen Bond | Sulfonamide/Carboxamide | mdpi.com |
| Leu30 | Hydrogen Bond | Sulfonyl Oxygen | mdpi.com |
| Thr31 | Hydrogen Bond | Sulfonyl & Carbonyl Oxygen | mdpi.com |
| This table summarizes key amino acid interactions for N-arylsulfonyl-indole-2-carboxamide derivatives docked into the FBPase active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in defining the structural requirements for potent inhibitory activity. mdpi.com
In the context of FBPase inhibitors, 3D-QSAR models were developed for a series of 85 N-arylsulfonyl-indole-2-carboxamide derivatives. mdpi.combiorxiv.org These models demonstrated good predictive power, as indicated by their statistical validation parameters. mdpi.com
| QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pre (Predictive R²) | Reference |
| CoMFA | 0.709 | 0.979 | 0.932 | mdpi.com |
| CoMSIA | 0.716 | 0.978 | 0.890 | mdpi.com |
| This table displays the statistical results for the 3D-QSAR models developed for N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors. |
The contour maps generated from these models provide a visual representation of the SARs. For the FBPase inhibitors, the QSAR analysis revealed that:
The sulfonamide group acts as a crucial linker that can serve as both a hydrogen bond donor and acceptor. mdpi.com
Negatively charged or small substituents on the phenylsulfonyl ring are favorable for activity. mdpi.com
Positively charged or small substituents on the indole ring may enhance inhibitory activity. mdpi.com
These insights are invaluable for the predictive design of new derivatives with potentially higher potency. researchgate.net
Pharmacophore Model Generation and Validation
A pharmacophore model represents the essential three-dimensional arrangement of functional features that a molecule must possess to exhibit a specific biological activity. nih.gov These models are generated from a set of active compounds and are used to identify novel molecules with similar features from large chemical databases. nih.gov
For the N-arylsulfonyl-indole-2-carboxamide series of FBPase inhibitors, a pharmacophore model was constructed that captured the key structural features required for binding. mdpi.com The essential features of this model included:
Hydrophobic Centers: Located on the indole ring and the aromatic phenylsulfonyl ring. mdpi.com
Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the carbonyl and sulfonyl groups. mdpi.com
Hydrogen Bond Donors: Associated with the imino group of the indole or the sulfonamide. mdpi.com
Negative Center: Distributed in the imino group of the sulfonamide moiety. mdpi.com
This validated pharmacophore model serves as a 3D query for virtual screening campaigns, enabling the efficient identification of structurally diverse compounds that are likely to bind to the target. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. utupub.fi MD simulations are crucial for validating docking results and understanding the nuanced dynamic interactions between a ligand and its receptor. pku.edu.cn
For the most promising this compound derivatives identified through docking, MD simulations have been employed to confirm their binding stability within the FBPase active site. mdpi.comnih.gov By simulating the movement of every atom in the system over a period of nanoseconds to microseconds, researchers can monitor the stability of the ligand's position and its key interactions. utupub.fi Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the complex. utupub.fi The results of these simulations for FBPase inhibitors indicated that the screened compounds could bind stably to the protein in a dynamic environment, thus validating the initial docking predictions. mdpi.comnih.gov
In Silico Prediction of Pharmacological Profiles for Compound Optimization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds to minimize the risk of late-stage failures. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are widely used for this purpose. japsonline.com These models predict a range of properties that determine a compound's viability as a drug. nih.gov
For derivatives of this compound, in silico tools are used to predict key pharmacological and pharmacokinetic parameters, including:
Absorption: Human Intestinal Absorption (HIA) and oral bioavailability. japsonline.com
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB). japsonline.com
Metabolism: Inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6, which is crucial for avoiding drug-drug interactions. japsonline.com
Toxicity: Predictions of potential carcinogenicity or hepatotoxicity. japsonline.comnih.gov
Therapeutic Applications and Biological Efficacy of 1 Phenylsulfonyl 1h Indole 2 Carboxamide Analogues
Advances in Antidiabetic Agent Development
Analogues of 1-(phenylsulfonyl)-1H-indole-2-carboxamide have been identified as promising candidates for the management of type II diabetes mellitus through the inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. A computational study involving 3D-QSAR and molecular docking identified a series of N-arylsulfonyl-indole-2-carboxamide derivatives as potent and selective FBPase inhibitors. mdpi.com These compounds are believed to act as noncompetitive inhibitors by binding to the allosteric site of the enzyme. mdpi.com The structure-activity relationship (SAR) studies revealed that the sulfonamide group acts as a crucial linker, forming hydrogen bonds, and that substitutions on both the phenyl and indole (B1671886) rings could modulate inhibitory activity. mdpi.com
Furthermore, research into diabetic complications has shown the potential of indole-2-carboxamide derivatives. An analogue known as LG4 has been shown to alleviate diabetic kidney disease, a chronic inflammatory complication of diabetes. nih.gov In a mouse model, LG4 reversed kidney dysfunction, histological abnormalities, and fibrosis by inhibiting MAPK-mediated inflammatory responses, without altering blood glucose levels. nih.gov This highlights a parallel strategy where these analogues can be developed to manage the secondary effects of diabetes.
| Compound Class | Target/Model | Key Findings | Reference |
|---|---|---|---|
| N-arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase (FBPase) | Identified as potent, noncompetitive inhibitors for potential type II diabetes therapy. | mdpi.com |
| Indole-2-carboxamide derivative (LG4) | Diabetic Kidney Disease (DKD) mouse model | Alleviated DKD by inhibiting MAPK-mediated inflammation. | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
The indole-2-carboxamide framework is integral to compounds exhibiting significant anti-inflammatory and immunomodulatory effects. The derivative LG4, noted for its efficacy in diabetic kidney disease, demonstrated potent anti-inflammatory properties by reducing the production of TNF-α and IL-6 in activated macrophages and in models of sepsis. nih.gov Its mechanism is linked to the inhibition of the MAPK/NF-κB signaling pathway, a central conduit for inflammatory responses. nih.gov
In another line of research, N-arylsulfonyl-indole-2-carboxamide derivatives were discovered as inhibitors of galectin-8. nih.gov This protein is implicated in inflammatory disorders by regulating the immune system. nih.gov The acylsulfonamide portion of these molecules was found to be critical for binding and selectivity, suggesting a clear path for designing novel anti-inflammatory therapeutics targeting galectins. nih.gov The broader indole class has also been investigated for anti-inflammatory potential, with some derivatives acting as agonists of the TRPV1 ion channel, which is involved in pain and inflammation. mdpi.com
| Compound Class/Derivative | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Indole-2-carboxamide derivative (LG4) | Activated Macrophages / Sepsis Model | Exhibited significant anti-inflammatory effects by inhibiting the MAPK/NF-κB pathway. | nih.gov |
| N-Arylsulfonyl-indole-2-carboxamides | Galectin-8 | Acted as inhibitors of an inflammatory-implicated protein, offering a novel therapeutic target. | nih.gov |
| Indole-2-carboxamides | TRPV1 Ion Channel | Identified as novel and selective agonists, relevant for inflammatory disorders. | mdpi.com |
Strategies in Anticancer and Antiproliferative Research
The this compound scaffold and its close analogues have been extensively studied in oncology, leading to the discovery of potent antiproliferative agents. Research has focused on designing dual-targeted inhibitors to overcome resistance and enhance efficacy.
One strategy involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). A series of 5-substituted-3-ethylindole-2-carboxamides demonstrated significant antiproliferative activity against four cancer cell lines, with mean GI₅₀ values ranging from 37 nM to 193 nM. mdpi.com Specific compounds, 5c and 5g, were potent dual inhibitors, with IC₅₀ values of 46 nM and 33 nM against CDK2, respectively. mdpi.com Similarly, another study on indole-2-carboxamide derivatives identified compounds 5e, 5h, and 5k as highly effective CDK2 inhibitors, with IC₅₀ values (13, 11, and 19 nM) superior to the reference drug dinaciclib. johnshopkins.edu
Other kinase targets have also been explored. A set of indole-based derivatives showed promising antiproliferative activity (GI₅₀ values from 26 nM to 86 nM) and were found to inhibit EGFR, BRAFV600E, and VEGFR-2. nih.govnih.gov For instance, compound Va was a more potent EGFR inhibitor (IC₅₀ = 71 nM) than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.govnih.gov Further modifications, such as the introduction of a 2-methoxyvinyl group at the 3-position of a 5-chloro-indole-2-carboxamide core, yielded potent inhibitors of both wild-type and mutant EGFR. nih.gov
The induction of apoptosis is another key mechanism. Certain 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives, structurally related to indole-2-carboxamides, showed strong apoptotic effects by increasing levels of caspases 3, 8, and 9, and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. johnshopkins.edu
| Compound Series | Target(s) | Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 5-substituted-3-ethylindole-2-carboxamides (e.g., 5c, 5g) | EGFR/CDK2 | CDK2 IC₅₀: 33-46 nM | mdpi.com |
| Indole-2-carboxamide derivatives (e.g., 5e, 5h, 5k) | CDK2 | CDK2 IC₅₀: 11-19 nM | johnshopkins.edu |
| Indole-based derivatives (e.g., Va) | EGFR, BRAFV600E, VEGFR-2 | EGFR IC₅₀: 71 nM | nih.govnih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (e.g., 5f) | EGFRWT/EGFRT790M | GI₅₀: 29 nM | nih.gov |
Development of Antimicrobial and Antiparasitic Agents
The structural features of this compound are conducive to antimicrobial and antiparasitic activity. Novel ruthenium-based metallodrugs incorporating a phenylsulfonyl indole moiety have been developed as multi-target antibacterial agents. nih.gov One of the most active complexes, RuS2, demonstrated strong bactericidal activity against S. aureus with a minimum inhibitory concentration (MIC) of 1.56 μg/mL and was also effective against E. coli. nih.gov The mechanism involves bacterial membrane destruction and the induction of reactive oxygen species (ROS). nih.gov
Indole-2-carboxamides have also shown significant promise as antitubercular agents. This class of compounds, often called indoleamides, functions by disrupting the essential mycolic acid transporter MmpL3 protein in Mycobacterium tuberculosis. johnshopkins.edunih.gov They have demonstrated high efficacy against both multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. johnshopkins.edunih.gov
In the realm of antiparasitic research, a series of substituted indoles were identified through phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease. chemrxiv.org Although optimization efforts were halted due to pharmacokinetic challenges, the series demonstrated in vivo antiparasitic activity, confirming the potential of the indole-2-carboxamide scaffold against this neglected tropical disease. chemrxiv.org
Exploration of Antiviral Efficacy (e.g., HIV-1)
The phenylsulfonyl indole core is particularly prominent in the development of antiviral agents, especially non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The compound 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a highly potent NNRTI, inhibiting the HIV-1 RT enzyme and viral spread in T-lymphoid cells at low nanomolar concentrations. ontosight.ai Notably, it retained potent activity against common drug-resistant mutant enzymes like K103N and Y181C. ontosight.ai
Further research into indolylarylsulfones (IASs), a related class, led to the development of compounds with significantly improved safety profiles. By introducing sulfonamide groups, researchers created derivatives with potent antiviral activity and reduced cytotoxicity. nih.gov Compound R10L4, for example, showed exceptional activity against wild-type HIV-1 (EC₅₀ = 0.007 μM) and various mutant strains, with a high selectivity index. nih.gov
Beyond reverse transcriptase, HIV-1 integrase has been another key target. Through virtual screening and structural optimization, indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Derivative 20a was found to markedly inhibit integrase with an IC₅₀ value of 0.13 μM. The indole core and C2 carboxyl group were shown to chelate the essential Mg²⁺ ions in the enzyme's active site.
| Compound | Virus/Target | Key Findings | Potency | Reference |
|---|---|---|---|---|
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (NNRTI) | Potent inhibitor of wild-type and mutant (K103N, Y181C) RT. | Low nanomolar | ontosight.ai |
| R10L4 (Indolylarylsulfone derivative) | HIV-1 Reverse Transcriptase (NNRTI) | Significant activity against WT and mutant strains with reduced cytotoxicity. | EC₅₀ = 0.007 μM (WT) | nih.gov |
| Derivative 20a (Indole-2-carboxylic acid) | HIV-1 Integrase (INSTI) | Markedly increased integrase inhibitory effect via structural optimization. | IC₅₀ = 0.13 μM |
Concluding Remarks and Perspectives for Future Research
Summary of Key Research Findings and Contributions
The indole-2-carboxamide core is a well-established privileged scaffold in drug discovery, known to be present in a multitude of natural products and synthetic molecules with a wide array of biological properties. rsc.orgmdpi.com The addition of an N-phenylsulfonyl group, as seen in 1-(phenylsulfonyl)-1H-indole-2-carboxamide, significantly influences the molecule's electronic and conformational properties, which can be fine-tuned to achieve desired biological activity.
A notable contribution of research in this area is the discovery of N-arylsulfonyl-indole-2-carboxamide derivatives as potent and selective inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. mdpi.comebi.ac.uk Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. mdpi.com Extensive structure-activity relationship (SAR) studies on this series have identified compounds with high inhibitory activity (IC₅₀ values in the nanomolar range) and excellent selectivity against other enzymes. ebi.ac.uk These studies revealed that substitutions on both the indole (B1671886) ring and the N-arylsulfonyl moiety are critical for potency and selectivity. mdpi.com
Furthermore, the broader class of indole-2-carboxamides has been extensively investigated for other therapeutic applications. Analogues have been identified as:
Antitubercular agents: Targeting the mycobacterial membrane protein MmpL3. nih.govnih.gov
Anticancer agents: Acting as dual inhibitors of EGFR and CDK2, or targeting tubulin. mdpi.comacs.orgnih.gov
Antiparasitic agents: Showing activity against Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.gov
Cannabinoid CB1 Receptor Allosteric Modulators: Offering potential for treating various neurological and psychiatric disorders. nih.govnih.govnih.gov
These findings collectively underscore the therapeutic potential of the indole-2-carboxamide scaffold and establish N-arylsulfonyl substitution as a valuable strategy for developing novel inhibitors for specific biological targets.
Challenges and Opportunities in Lead Optimization
Despite the promising biological activities, the progression of indole-2-carboxamide derivatives from hits to clinical candidates is often hampered by significant challenges related to their drug-like properties. A primary obstacle is poor aqueous solubility, a common issue with planar, aromatic-rich scaffolds. nih.gov This poor solubility can negatively impact oral bioavailability and complicate formulation development. Another major challenge lies in achieving favorable drug metabolism and pharmacokinetic (DMPK) profiles. dndi.org For instance, in the development of indole-2-carboxamides as anti-Trypanosoma cruzi agents, early lead compounds showed limited plasma exposure in animal models despite good in vitro potency. acs.orgnih.gov Efforts to improve metabolic stability and solubility through medicinal chemistry often failed to yield compounds with concurrent improvements in both exposure and potency. acs.orgdndi.org
These challenges, however, present clear opportunities for focused medicinal chemistry efforts. Key areas for optimization include:
Improving Physicochemical Properties: Strategies to enhance solubility involve the introduction of polar functional groups or the disruption of planarity. For example, researchers have explored "opening" the indole ring to create acetamide (B32628) derivatives, which led to a significant increase in aqueous solubility while retaining antimycobacterial activity. nih.gov
Enhancing Metabolic Stability: Metabolic hotspots on the indole or phenyl rings can be blocked by introducing stable groups like fluorine. N-methylation of the indole or amide has also been shown to sometimes restore potency and improve solubility. acs.org
Balancing Potency and ADME Properties: A key opportunity lies in the multiparameter optimization of lead compounds. This requires a careful balance between enhancing target potency and improving absorption, distribution, metabolism, and excretion (ADME) properties. Early and integrated assessment of both aspects is crucial for success. nih.gov
Overcoming Drug Efflux: In some therapeutic areas, such as antimalarials, resistance can emerge due to efflux pumps. Research has shown that resistance to certain indole-2-carboxamides in P. falciparum is linked to the chloroquine (B1663885) resistance transporter (PfCRT), presenting an opportunity to design analogues that can evade these resistance mechanisms. acs.org
Emerging Synthetic Strategies for Novel Analogues
The continued exploration of the this compound chemical space relies on the development of robust and flexible synthetic methodologies. The indole-2-carboxamide framework serves as a versatile handle for constructing more complex, polycyclic indole structures through various intramolecular and intermolecular cyclization reactions. rsc.org
Traditional synthesis often involves the coupling of a pre-formed 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid with a desired amine. ontosight.ainih.gov However, more advanced and efficient strategies are emerging to facilitate the rapid generation of diverse analogues for screening.
One-Pot Procedures: Facile, one-pot synthetic approaches are being developed to streamline the synthesis of functionalized indole scaffolds. For example, Sonogashira coupling reactions have been employed to construct the indole ring system from simpler precursors like iodosulfonamides and propargyl alcohol in high yield. nih.gov
Indolyne Chemistry: The use of "indolynes," highly reactive aryne derivatives of indoles, provides a novel approach to functionalize the benzenoid ring of the indole scaffold. nih.gov Generating indolynes under mild conditions allows for their trapping with a variety of nucleophiles, offering access to substituted indoles that are difficult to prepare using traditional methods. nih.gov
Diversity-Oriented Synthesis: The development of synthetic routes that allow for late-stage diversification is crucial for building libraries of analogues. This includes methods for selectively functionalizing the C-3 position or other positions on the indole core after the main scaffold has been assembled. researchgate.net
Mechanochemistry: The use of solvent-free manual grinding conditions (mechanochemistry) has been shown to be an efficient, green, and high-yielding method for synthesizing certain indole derivatives, offering an alternative to traditional solvent-based reactions. researchgate.net
These evolving synthetic strategies empower chemists to create novel analogues with greater structural complexity and diversity, increasing the probability of identifying next-generation drug candidates with improved properties.
Integration of Advanced Computational and Experimental Approaches for Drug Discovery
The discovery and optimization of novel this compound derivatives can be significantly accelerated by integrating advanced computational methods with traditional experimental techniques. frontiersin.org In silico approaches provide valuable insights into structure-activity relationships, binding modes, and ADME properties, thereby guiding more rational and efficient drug design. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of N-arylsulfonyl-indole-2-carboxamide FBPase inhibitors. mdpi.com These models provide detailed 3D contour maps that highlight the regions where steric, electrostatic, and other property modifications would likely enhance or diminish biological activity, thus guiding the design of more potent analogues. mdpi.com
Molecular Docking and Pharmacophore Modeling: Molecular docking studies help elucidate the binding interactions between inhibitors and their target proteins at the atomic level. For the FBPase inhibitors, docking revealed key interactions with amino acid residues like Met18, Gly21, and Leu30 in the binding site. mdpi.com Pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity, can be used for virtual screening of large compound databases to identify novel hits with different scaffolds. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. For potential FBPase inhibitors identified through virtual screening, MD simulations indicated that the screened compounds could bind stably to the target enzyme in a manner similar to known ligands. mdpi.com
Predictive ADMET Modeling: Computational tools are increasingly used to predict ADME and toxicity profiles early in the discovery process. mdpi.com Predicting properties like solubility, permeability, and metabolic stability allows for the in silico filtering of compounds, prioritizing the synthesis of candidates with a higher likelihood of possessing favorable drug-like properties.
The synergy between these computational approaches and experimental validation is paramount. In silico predictions must be confirmed through synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing creates a highly efficient engine for drug discovery, enabling researchers to navigate the complex chemical space of this compound analogues to identify promising new therapeutic agents. frontiersin.org
Q & A
Basic Question: What are the standard synthetic routes for preparing 1-(phenylsulfonyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via coupling reactions involving indole-2-carboxylate derivatives and sulfonating agents. For example, ethyl-1H-indole-2-carboxylate (a common precursor) can react with phenylsulfonyl chloride under basic conditions (e.g., sodium ethoxide in DMF) at 100–150°C. Key steps include:
- Substitution : Introducing the phenylsulfonyl group at the indole nitrogen.
- Carboxamide Formation : Hydrolysis of the ester group followed by amidation.
Optimization involves adjusting solvent polarity (DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents. Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically used for purification .
Basic Question: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and confirm sulfonyl/carboxamide groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 325.08).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (S=O stretch) confirm functional groups.
Cross-referencing with computational tools (e.g., PubChem’s InChI key) ensures accuracy .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed pH, temperature).
- Purity Assessment : Using HPLC (>95% purity threshold) to rule out side products.
- Dose-Response Studies : Establishing EC/IC curves to validate potency ranges.
For example, discrepancies in antimicrobial activity may stem from differences in bacterial strains or culture media .
Advanced Question: What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s InChI structure (PubChem CID).
- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity using descriptors like logP and polar surface area.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
These methods prioritize targets for experimental validation .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential sulfonyl chloride byproducts.
- First Aid : Immediate rinsing with water for skin contact; consult poison control for ingestion (no FDA approval for human use) .
Advanced Question: How can structure-activity relationship (SAR) studies improve the selectivity of this compound for specific therapeutic targets?
Methodological Answer:
- Substituent Variation : Replace the phenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate binding.
- Bioisosteric Replacement : Swap the carboxamide with sulfonamide to enhance solubility.
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., indole NH for kinase inhibition).
In vitro assays (e.g., enzyme inhibition) validate modifications .
Advanced Question: What experimental designs are optimal for studying the pharmacokinetics of this compound?
Methodological Answer:
- In Vitro ADME : Microsomal stability assays (human liver microsomes) to assess metabolic half-life.
- Permeability : Caco-2 cell monolayers predict intestinal absorption.
- Factorial Design : Test variables like pH, temperature, and excipients in formulation studies to optimize bioavailability .
Basic Question: How can researchers determine the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Stability : Accelerated degradation studies under UV light or elevated temperatures (40°C) to identify degradation products via LC-MS.
- pH Profiling : Test solubility across pH 1–10 to identify optimal storage conditions .
Advanced Question: What strategies mitigate synthetic challenges like low yields or side-product formation during scale-up?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings to reduce byproducts.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent volume, agitation rate) using response surface methodology .
Advanced Question: How can target engagement studies validate the compound’s mechanism of action in disease models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
